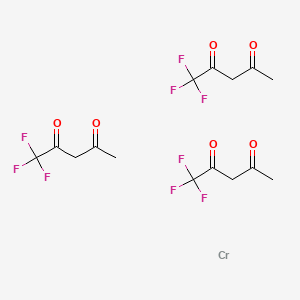
chromium;1,1,1-trifluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of chromium salts with 1,1,1-trifluoropentane-2,4-dione under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity chromium salts and 1,1,1-trifluoropentane-2,4-dione, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chromium;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium complexes using suitable reducing agents.
Substitution: The ligand (1,1,1-trifluoropentane-2,4-dione) can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various chromium complexes with different oxidation states and substituted ligands, which have distinct chemical and physical properties .
Scientific Research Applications
Chromium;1,1,1-trifluoropentane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of chromium;1,1,1-trifluoropentane-2,4-dione involves its interaction with molecular targets through coordination chemistry. The chromium center can interact with various substrates, facilitating chemical transformations. The pathways involved include ligand exchange, redox reactions, and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A similar ligand used in coordination chemistry.
Hexafluoroacetylacetone: Another fluorinated ligand with similar properties.
2,2,6,6-Tetramethyl-3,5-heptanedione: A non-fluorinated analog used in similar applications.
Uniqueness
Chromium;1,1,1-trifluoropentane-2,4-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C15H15CrF9O6 |
|---|---|
Molecular Weight |
514.26 g/mol |
IUPAC Name |
chromium;1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H5F3O2.Cr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3; |
InChI Key |
SSBVDMAGFOJXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



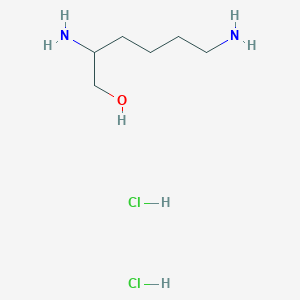
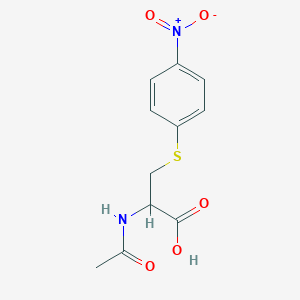
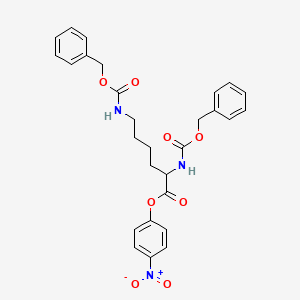

![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
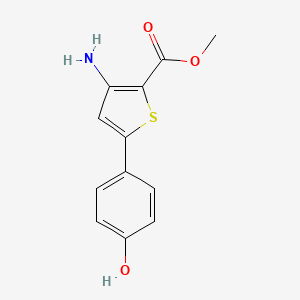
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
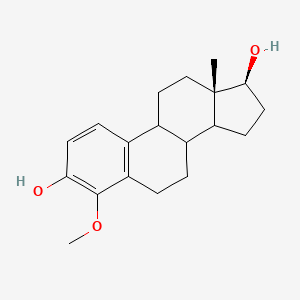
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)

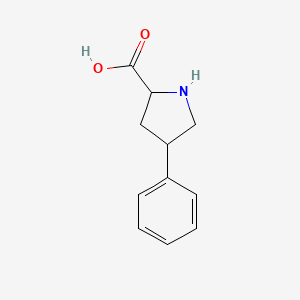
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
